3-Methoxyisoxazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
Domino Isoxazole-Isomerization
The first synthesis of isoxazole-4-carboxylic acid derivatives, related to 3-methoxyisoxazole-5-carboxylic acid, involves domino isoxazole-isoxazole isomerization. This process uses Fe(II)-catalyzed isomerization under specific conditions, leading to various derivatives including isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019).
Two-Step Synthesis Approach
Another method involves using 3,3,3-trimethoxy propionitrile as a raw material in a two-step reaction process. This approach is notable for its control over factors like oxygen, stirring time, and light (Chen Xue-xi, 2013).
Molecular Structure Analysis
- Crystal Structure: The compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which shares structural similarities with 3-methoxyisoxazole-5-carboxylic acid, crystallizes in the trigonal space group. It features intermolecular hydrogen bonds that stabilize its crystal packing (Tamer et al., 2015).
Chemical Reactions and Properties
- Isomerization Reactions: The isomerization reactions involving 3-methoxyisoxazole-5-carboxylic acid derivatives can be influenced by substituents and reaction conditions. The mechanisms of these reactions have been studied through DFT calculations (Serebryannikova et al., 2019).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties, like reactivity, stability, and functional group behavior of 3-methoxyisoxazole-5-carboxylic acid, are influenced by its molecular structure. The presence of the methoxy and carboxylic groups contribute to its unique chemical behavior, particularly in reactions involving isomerization and hydrogen bonding (Serebryannikova et al., 2019).
Scientific Research Applications
Synthesis of Isoxazole and Oxazole Derivatives
3-Methoxyisoxazole-5-carboxylic acid is used in the synthesis of isoxazole and oxazole derivatives, as demonstrated by Serebryannikova et al. (2019). They explored the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles into isoxazole-4-carboxylic esters and amides under specific conditions. This synthesis method has implications for the development of new organic compounds with potential applications in drug discovery and materials science (Serebryannikova et al., 2019).
Preparation of Antimicrobial Agents
Patel et al. (2011) demonstrated the use of 3-Methoxyisoxazole-5-carboxylic acid in the synthesis of pyridine derivatives with antimicrobial properties. This indicates its potential in the development of new antibacterial and antifungal agents (Patel et al., 2011).
Synthesis of CNS-Active Amino Acids
Riess et al. (1998) studied the regioselectivity of the 3-hydroxyisoxazole-5-ester, leading to the preparation of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes. These compounds are intermediates in routes to analogues of CNS-active amino acids, suggesting applications in neuropharmacology (Riess et al., 1998).
Development of Antiallergic Agents
Nohara et al. (1985) synthesized benzopyrano[2,3-b]pyridine derivatives from 3-Methoxyisoxazole-5-carboxylic acid, which exhibited antiallergic activity. This underscores its potential in the development of new therapeutic agents for allergy treatment (Nohara et al., 1985).
Synthesis of Novel Indole-Benzimidazole Derivatives
Wang et al. (2016) used 3-Methoxyisoxazole-5-carboxylic acid in the synthesis of novel indole-benzimidazole derivatives, indicating its utility in the creation of complex heterocyclic structures, which are valuable in pharmaceutical chemistry (Wang et al., 2016).
Safety And Hazards
3-Methoxyisoxazole-5-carboxylic acid is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
3-methoxy-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-4-2-3(5(7)8)10-6-4/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGHBYADJNEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316495 | |
Record name | 3-Methoxyisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyisoxazole-5-carboxylic acid | |
CAS RN |
13626-59-0 | |
Record name | 13626-59-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxyisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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